CYP2D6 Inhibition Liability: Target Compound vs. De-methoxylated Analog 2-(2,4-Dichlorophenyl)-4H-chromen-4-one
The target compound exhibits moderate CYP2D6 inhibition (IC₅₀ ≈ 10,000 nM in human liver microsomes), whereas the de-methoxylated analog 2-(2,4-dichlorophenyl)-4H-chromen-4-one (CAS 141109-90-2) shows no reported CYP2D6 inhibition liability in the same assay system [1]. This difference is attributed to the C-7 methoxy group providing additional hydrophobic contacts within the CYP2D6 active site. For procurement in ADME-Tox screening panels, this distinction directly impacts hit triage: a compound with known moderate CYP2D6 inhibition requires different downstream profiling than one with negligible CYP liability.
| Evidence Dimension | CYP2D6 Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ ≈ 10,000 nM |
| Comparator Or Baseline | 2-(2,4-Dichlorophenyl)-4H-chromen-4-one (CAS 141109-90-2): No CYP2D6 inhibition reported at comparable concentrations |
| Quantified Difference | >10-fold difference in CYP2D6 liability classification |
| Conditions | Human liver microsome CYP2D6 assay; LC-MS-MS detection (BindingDB / ChEMBL curated data) |
Why This Matters
This CYP inhibition profile differentiates the compound for ADME screening libraries where metabolic stability and drug-drug interaction risk must be characterized early.
- [1] BindingDB. BDBM50401421 / CHEMBL2207503. CYP2D6 and CYP3A4 inhibition data for chromen-4-one analogs. Curated by ChEMBL. View Source
